2-[(3-methyl-4-nitro-1H-pyrazol-5-yl)sulfanyl]pyridine
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Overview
Description
2-[(3-methyl-4-nitro-1H-pyrazol-5-yl)sulfanyl]pyridine is a heterocyclic compound that features both a pyrazole and a pyridine ring. The presence of these two rings makes it a versatile compound with potential applications in various fields, including medicinal chemistry and materials science. The pyrazole ring is known for its biological activity, while the pyridine ring is a common scaffold in many pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-methyl-4-nitro-1H-pyrazol-5-yl)sulfanyl]pyridine typically involves the formation of the pyrazole ring followed by its attachment to the pyridine ring through a sulfanyl linkage. One common method involves the reaction of 3-methyl-4-nitro-1H-pyrazole with a pyridine derivative under conditions that promote the formation of the sulfanyl bond. This can be achieved using reagents such as thiols or disulfides in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial to maximize yield and purity. Catalysts may also be employed to enhance the efficiency of the reaction.
Chemical Reactions Analysis
Types of Reactions
2-[(3-methyl-4-nitro-1H-pyrazol-5-yl)sulfanyl]pyridine can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The hydrogen atoms on the pyrazole and pyridine rings can be substituted with various functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Common reducing agents include hydrogen gas with a catalyst (e.g., palladium on carbon) or sodium borohydride.
Substitution: Electrophilic or nucleophilic reagents can be used depending on the desired substitution.
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted pyrazole or pyridine derivatives.
Scientific Research Applications
2-[(3-methyl-4-nitro-1H-pyrazol-5-yl)sulfanyl]pyridine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical agent due to its ability to interact with biological targets.
Industry: Utilized in the development of materials with specific properties, such as catalysts or sensors.
Mechanism of Action
The mechanism of action of 2-[(3-methyl-4-nitro-1H-pyrazol-5-yl)sulfanyl]pyridine depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, while the sulfanyl group can form disulfide bonds with thiol-containing proteins.
Comparison with Similar Compounds
Similar Compounds
3-methyl-4-nitro-1H-pyrazole: Shares the pyrazole ring but lacks the pyridine ring and sulfanyl linkage.
2-[(3-methyl-1H-pyrazol-5-yl)sulfanyl]pyridine: Similar structure but without the nitro group.
4-nitro-1H-pyrazole: Lacks the methyl group and sulfanyl linkage.
Uniqueness
2-[(3-methyl-4-nitro-1H-pyrazol-5-yl)sulfanyl]pyridine is unique due to the combination of the pyrazole and pyridine rings with both nitro and sulfanyl functional groups. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-[(5-methyl-4-nitro-1H-pyrazol-3-yl)sulfanyl]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N4O2S/c1-6-8(13(14)15)9(12-11-6)16-7-4-2-3-5-10-7/h2-5H,1H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLKDMPIVTPKSDD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)SC2=CC=CC=N2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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